molecular formula C19H21BrN2O B248102 N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide

Numéro de catalogue B248102
Poids moléculaire: 373.3 g/mol
Clé InChI: MXZOQPCVEZLXJI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide, also known as BDB or benzodioxolylbutanamine, is a chemical compound that belongs to the phenethylamine and amphetamine classes. BDB is a psychoactive drug that has been studied for its potential use in the treatment of depression and anxiety disorders.

Mécanisme D'action

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide acts as a serotonin and dopamine releaser, which means that it increases the levels of these neurotransmitters in the brain. This effect is similar to that of other psychoactive drugs, such as MDMA (ecstasy). N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide also has a weak affinity for serotonin and dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to cause a release of serotonin and dopamine in the brain, which can lead to feelings of euphoria, increased sociability, and heightened sensory perception. N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has also been shown to have anxiolytic and antidepressant effects in animal models. However, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide can also cause adverse effects, such as hyperthermia, hypertension, and tachycardia.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been used in animal studies to investigate its potential therapeutic effects on depression and anxiety disorders. However, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide is a psychoactive drug and has the potential for abuse, which limits its use in clinical research. Additionally, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide can cause adverse effects, which must be carefully monitored in animal studies.

Orientations Futures

There are several future directions for research on N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide. One area of interest is the development of analogs of N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide that have improved therapeutic potential and reduced adverse effects. Another area of interest is the investigation of the long-term effects of N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide use on the brain and behavior. Additionally, further research is needed to determine the safety and efficacy of N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide in human clinical trials.
Conclusion
In conclusion, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide is a psychoactive drug that has been studied for its potential therapeutic effects on depression and anxiety disorders. N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide acts as a serotonin and dopamine releaser and has anxiolytic and antidepressant effects in animal models. However, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide can also cause adverse effects, which must be carefully monitored in animal studies. Further research is needed to determine the safety and efficacy of N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide in human clinical trials and to investigate its potential as a treatment for depression and anxiety disorders.

Méthodes De Synthèse

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-3-methylphenylacetic acid with 1,3-dimethoxybenzene in the presence of a dehydrating agent. The resulting product is then reduced with lithium aluminum hydride to form the final product, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide.

Applications De Recherche Scientifique

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been studied for its potential use in the treatment of depression and anxiety disorders. In animal studies, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has also been shown to have anxiolytic and antidepressant effects in animal models.

Propriétés

Nom du produit

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide

Formule moléculaire

C19H21BrN2O

Poids moléculaire

373.3 g/mol

Nom IUPAC

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide

InChI

InChI=1S/C19H21BrN2O/c1-14-12-17(6-7-18(14)20)21-19(23)9-11-22-10-8-15-4-2-3-5-16(15)13-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)

Clé InChI

MXZOQPCVEZLXJI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCC3=CC=CC=C3C2)Br

SMILES canonique

CC1=C(C=CC(=C1)NC(=O)CCN2CCC3=CC=CC=C3C2)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.